Home > Products > Screening Compounds P17705 > Nitroparacetamol
Nitroparacetamol - 326850-30-0

Nitroparacetamol

Catalog Number: EVT-277189
CAS Number: 326850-30-0
Molecular Formula: C12H14N2O6
Molecular Weight: 282.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Nitroparacetamol (NCX-701) is a newly synthesized nitric oxide-releasing derivative of paracetamol.
Source and Classification

Nitroparacetamol is synthesized from paracetamol through various chemical modifications. Its classification falls under the category of nitric oxide-releasing derivatives of non-steroidal anti-inflammatory drugs. This subclass of compounds is designed to improve the pharmacological profile of traditional analgesics by incorporating the benefits of nitric oxide, which plays a crucial role in various physiological processes.

Synthesis Analysis

Methods and Technical Details

The synthesis of nitroparacetamol typically involves the nitration of paracetamol or its derivatives. Various methods have been reported in literature, including:

  1. Direct Nitration: Paracetamol is subjected to nitrating agents such as nitric acid or a mixture of nitric and sulfuric acids under controlled conditions to introduce the nitro group.
  2. Two-Step Synthesis: A more complex approach involves first acetylating paracetamol and then subjecting it to nitration, allowing for better control over the reaction conditions and yields.

The reaction conditions must be carefully monitored, as excessive heat or prolonged exposure to nitrating agents can lead to undesirable side reactions or degradation of the starting material. Typical yields for nitroparacetamol synthesis can vary significantly based on the method employed, with reported yields ranging from 50% to 90% depending on the specific protocol followed .

Molecular Structure Analysis

Structure and Data

The molecular structure of nitroparacetamol features a paracetamol backbone with a nitro group (-NO2) attached. The chemical formula for nitroparacetamol is C8H9N3O4, indicating that it contains eight carbon atoms, nine hydrogen atoms, three nitrogen atoms, and four oxygen atoms. The presence of the nitro group alters the electronic properties of the molecule, which can enhance its biological activity.

Key Structural Features:

  • Aromatic Ring: The core structure includes a benzene ring which contributes to its stability and reactivity.
  • Amide Functionality: The amide group (-CONH-) plays a critical role in its interaction with biological targets.
  • Nitro Group: The introduction of the nitro group significantly influences its pharmacological properties.
Chemical Reactions Analysis

Reactions and Technical Details

Nitroparacetamol undergoes various chemical reactions that are crucial for its biological activity:

  1. Reduction Reactions: The nitro group can be reduced to an amine under certain conditions, potentially altering its activity.
  2. Hydrolysis: Nitroparacetamol can hydrolyze in physiological conditions, leading to the release of nitric oxide and other metabolites.
  3. Interaction with Biological Targets: Nitroparacetamol interacts with cyclooxygenase enzymes, where it may exert enhanced anti-inflammatory effects compared to standard paracetamol due to its nitric oxide-releasing properties .

These reactions are essential for understanding how nitroparacetamol functions in vivo and how it can be utilized therapeutically.

Mechanism of Action

Process and Data

The mechanism by which nitroparacetamol exerts its effects involves several pathways:

These mechanisms highlight the dual action of nitroparacetamol as both an analgesic and an anti-inflammatory agent.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Nitroparacetamol exhibits distinct physical and chemical properties that influence its behavior in pharmaceutical applications:

  • Melting Point: The melting point of nitroparacetamol typically ranges between 120°C to 130°C.
  • Solubility: It is generally soluble in organic solvents such as ethanol and dimethyl sulfoxide but has limited solubility in water.
  • Stability: Nitroparacetamol is relatively stable under normal storage conditions but may degrade upon exposure to light or heat.

These properties are crucial for formulating effective pharmaceutical preparations.

Applications

Scientific Uses

Nitroparacetamol has several potential applications in scientific research and medicine:

  1. Analgesic Development: Due to its enhanced efficacy compared to traditional paracetamol, it is being investigated as a more effective pain reliever.
  2. Anti-Inflammatory Research: Its unique mechanism involving nitric oxide release makes it a candidate for studying new anti-inflammatory therapies.
  3. Pharmacological Studies: Nitroparacetamol serves as a valuable tool for exploring the interactions between nitric oxide and traditional analgesics in pain management .
Pharmacological Mechanisms of Nitroparacetamol

Nitric Oxide (NO)-Mediated Pathways in Analgesic Efficacy

The covalent attachment of a nitrooxybutyryl group to paracetamol enables NCX-701 to function as a sustained-release NO donor. This structural modification fundamentally alters the drug’s pharmacological profile:

  • cGMP-Dependent Analgesia: Liberated NO activates soluble guanylate cyclase (sGC), increasing cyclic guanosine monophosphate (cGMP) in dorsal root ganglia and spinal cord neurons. cGMP modulates protein kinase G (PKG) activity, reducing neuronal hyperexcitability and central sensitization to pain stimuli [2] [3].
  • Vasodilatory Effects: NO-mediated vasodilation improves microcirculation at inflammation sites, reducing ischemic pain and potentiating analgesic drug delivery. This mechanism is particularly relevant in inflammatory pain models where NCX-701 outperforms equimolar paracetamol [2].
  • Neuropathic Pain Reversal: Unlike classical NSAIDs or paracetamol, NCX-701 demonstrates efficacy in neuropathic pain models (e.g., chronic constriction injury). NO-mediated suppression of glial activation and cytokine release (TNF-α, IL-1β) contributes to its anti-neuroinflammatory action [2] [3].

Table 1: Comparative Analgesic Efficacy of NCX-701 vs. Paracetamol in Preclinical Models

Pain ModelParacetamol ED₅₀NCX-701 ED₅₀Potency RatioPrimary NO-Dependent Mechanism
Carrageenan Inflammation89 mg/kg15 mg/kg5.9×Peripheral vasodilation
Neuropathic AllodyniaIneffective32 mg/kgN/ASpinal cGMP upregulation
Abdominal Constriction105 mg/kg28 mg/kg3.8×Visceral hyperperfusion

Data consolidated from Al-Swayeh et al. (2000) and Curros-Criado & Herrero (2005) [2] [3].

Modulation of Central vs. Peripheral Cyclooxygenase (COX) Isoforms

Nitroparacetamol’s interaction with COX enzymes diverges significantly from both traditional NSAIDs and paracetamol:

  • Central COX Inhibition: NCX-701 suppresses prostaglandin E₂ (PGE₂) synthesis in the brain and spinal cord at significantly lower concentrations than in peripheral tissues. This central selectivity aligns with its potent antipyretic and supraspinal analgesic effects. Unlike paracetamol—which shows weak in vitro COX inhibition—NCX-701 achieves 50% COX-1 inhibition (IC₅₀) at 460 μM, comparable to selective COX-2 inhibitors [1] [7].
  • Peripheral Anti-Inflammatory Action: While paracetamol lacks clinically meaningful anti-inflammatory effects, NCX-701 reduces edema and inflammatory mediators (e.g., bradykinin, substance P) in animal models. This activity stems from NO-mediated inhibition of leukocyte adhesion and extravasation, independent of direct COX inhibition [2] [3].
  • COX-3/COX-1b Hypothesis: Evidence suggests NCX-701 inhibits a putative COX-1 variant (COX-3) in the central nervous system. In transgenic mice lacking functional COX-1, NCX-701 loses most analgesic efficacy, implicating COX-1-derived isoforms in its mechanism [1] [7].

Table 2: Enzyme Inhibition Profile of Nitroparacetamol

Enzyme TargetInhibition Potency (IC₅₀)Tissue SpecificityFunctional Consequence
COX-1460 μMBrain > SpleenAntipyretic action
COX-2>1,000 μMWeak systemicLimited peripheral effect
Putative COX-3120 μMSpinal cordNociceptive processing

Interaction with Descending Serotonergic Inhibitory Pathways

The serotonergic system is a critical mediator of NCX-701’s enhanced analgesia:

  • Bulbospinal Pathway Activation: Systemic NCX-701 administration increases extracellular serotonin (5-HT) concentrations by 40-75% in the pons and frontal cortex. This stimulates 5-HT release from rostral ventromedullary (RVM) neurons projecting to the spinal dorsal horn, inhibiting nociceptive transmission [4] [8].
  • Receptor Subtype Specificity: Chemical ablation of spinal 5-HT₃ receptors abolishes NCX-701’s effects in thermal pain tests, while 5-HT₁ₐ antagonism attenuates its action in inflammatory models. Fluoxetine (SSRI) co-administration synergistically enhances NCX-701 analgesia by increasing 5-HT availability at synapses [4] [8].
  • Opioid-Serotonin Crosstalk: NCX-701-induced 5-HT release activates endogenous opioid circuits in the periaqueductal gray (PAG). Naloxone pretreatment reduces its analgesic efficacy by 60%, confirming functional opioid-serotonin interactions [4].

Role of AM404 Metabolite in Endocannabinoid/TRPV1 Activation

The paracetamol moiety of NCX-701 undergoes metabolic transformation to the bioactive lipid AM404, engaging additional pain-modulatory systems:

  • Metabolic Conversion: Brain fatty acid amide hydrolase (FAAH) conjugates para-aminophenol (deacetylated paracetamol) with arachidonic acid, forming AM404. Cerebrospinal fluid studies confirm AM404 presence in humans after paracetamol administration, with concentrations correlating with analgesia [5] [9].
  • Endocannabinoid System Modulation: AM404 inhibits anandamide cellular reuptake, increasing synaptic anandamide levels. As a weak CB₁ agonist (Kᵢ = 140 nM), it indirectly enhances cannabinergic tone, reducing glutamate release in pain-processing circuits [5] [9].
  • TRPV1 Channel Dynamics: AM404 potently activates transient receptor potential vanilloid 1 (TRPV1) channels at nanomolar concentrations via a unique "tail-up, head-down" binding configuration distinct from capsaicin. This desensitizes TRPV1-expressing nociceptors, inhibiting pain transmission [6] [10].
  • Peripheral Sodium Channel Blockade: Recent evidence reveals AM404 inhibits voltage-gated sodium channels (Nav1.7/1.8) in dorsal root ganglia, preventing action potential propagation. This peripheral action complements central mechanisms [5].

Table 3: Molecular Targets of AM404 Metabolite

TargetAffinity/ActivitySite of ActionBiological Effect
TRPV1EC₅₀ = 80 nMPeripheral nervesNociceptor desensitization
CB₁ receptorKᵢ = 140 nMCNS synapsesReduced glutamate release
Anandamide uptakeIC₅₀ = 1 μMSynaptic terminalsProlonged endocannabinoid signaling
Nav1.7IC₅₀ = 220 nMDorsal root gangliaBlocked action potentials

Properties

CAS Number

326850-30-0

Product Name

Nitroparacetamol

IUPAC Name

(4-acetamidophenyl) 4-nitrooxybutanoate

Molecular Formula

C12H14N2O6

Molecular Weight

282.25 g/mol

InChI

InChI=1S/C12H14N2O6/c1-9(15)13-10-4-6-11(7-5-10)20-12(16)3-2-8-19-14(17)18/h4-7H,2-3,8H2,1H3,(H,13,15)

InChI Key

XTMOQAKCOFLCRZ-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)OC(=O)CCCO[N+](=O)[O-]

Solubility

Soluble in DMSO

Synonyms

4-(nitroxy)butanoic acid 4-acetylaminophenyl ester
NCX 701
NCX-701
NCX701
nitroacetaminophen
nitroparacetamol

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OC(=O)CCCO[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.